REACTION_CXSMILES
|
[CH2:1]([OH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].C[O-].[Na+:14]>CO>[CH3:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][O-:11].[Na+:14] |f:1.2,4.5|
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
to distill off methanol
|
Type
|
ADDITION
|
Details
|
Into a 1 l four-necked flask, N,N-dimethylformamide (150 ml) and CH3CHClCOO(CH2)9CH3 (27.1 g) obtained in Example 19 were charged
|
Type
|
STIRRING
|
Details
|
stirred
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCC[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |